molecular formula C21H26N2O3 B1669447 Corynanthine CAS No. 483-10-3

Corynanthine

Cat. No.: B1669447
CAS No.: 483-10-3
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-DKJBZYCGSA-N
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Biochemical Analysis

Biochemical Properties

Corynanthine acts as an α1-adrenergic and α2-adrenergic receptor antagonist with approximately 10-fold selectivity for the former site over the latter . This is in contrast to yohimbine and rauwolscine which have around 30-fold higher affinity for the α2-adrenergic receptor over the α1-adrenergic receptor .

Cellular Effects

This compound has been shown to have a significant impact on cellular processes. It acts as a natural relaxant primarily because it binds to alpha-adrenergic receptors . These receptors are responsible for controlling the sympathetic nervous system and can impact levels of excitatory hormones, including epinephrine . As a result, this compound can induce a sense of relaxation in the user .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with alpha-adrenergic receptors. As an antagonist, it binds to these receptors and prevents the uptake of epinephrine, thereby influencing the sympathetic nervous system .

Temporal Effects in Laboratory Settings

In single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine, this compound reduced intraocular pressure (lOP) . When 2% this compound was applied topically two or three times daily for one, two, or three weeks to patients with symmetrical ocular hypertension, it did not reduce lOP .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound reduced intraocular pressure in single-dose studies in rabbits, awake monkeys, and in monkeys anesthetized with ketamine .

Metabolic Pathways

This compound is a metabolite, an intermediate or product resulting from metabolism . It belongs to the class of alkaloids, which are derived from several biosynthetic pathways .

Chemical Reactions Analysis

Properties

IUPAC Name

methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-DKJBZYCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317915
Record name Corynanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

483-10-3
Record name Corynanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CORYNANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Corynanthine is a selective antagonist of α1-adrenoceptors. [, , , ] It binds to these receptors, primarily located on vascular smooth muscle cells, and prevents the binding of agonists like norepinephrine. [, , , , ] This blockade inhibits the typical vasoconstriction induced by α1-adrenoceptor activation. [, , , ]

A: While all three compounds are yohimbine stereoisomers, they exhibit varying selectivity for α-adrenoceptor subtypes. [, , ] this compound demonstrates preferential antagonism towards α1-adrenoceptors. [, , , ] In contrast, Yohimbine and Rauwolscine exhibit higher affinity for α2-adrenoceptors, particularly those involved in the presynaptic regulation of norepinephrine release. [, , , ] This difference in selectivity leads to distinct pharmacological profiles.

ANone: By blocking α1-adrenoceptors, this compound can:

  • Reduce blood pressure: It inhibits vasoconstriction, leading to vasodilation and a decrease in blood pressure. [, , , ]
  • Modulate neurotransmitter release: It can influence the release of other neurotransmitters, including norepinephrine, in a complex manner depending on the specific tissue and experimental conditions. [, , , , , ]
  • Affect ocular dynamics: Studies suggest it might influence intraocular pressure potentially through mechanisms involving uveoscleral outflow, although further research is needed to confirm this effect. []

ANone: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.

A: Spectroscopic data, such as UV, IR, and NMR spectra, are crucial for structural elucidation and identification. While the provided research papers don't include specific spectroscopic details, these can be found in dedicated databases like the NIST Chemistry WebBook or scientific literature focusing on natural product characterization. [, , ]

A: The research papers primarily focus on this compound's pharmacological properties and do not provide comprehensive data on its material compatibility or stability under different storage conditions (temperature, humidity, light). [] Such information is crucial for pharmaceutical formulation and can be found in drug stability studies or relevant databases. [, ]

A: The research focuses on this compound's role as a pharmacological tool for investigating α-adrenoceptor function. There is no indication of this compound possessing inherent catalytic properties or being used in catalytic applications. [, ]

ANone: While the research papers don't provide details on computational studies directly involving this compound, such methods are valuable for:

  • Understanding drug-receptor interactions: Molecular docking simulations can provide insights into how this compound binds to α1-adrenoceptors. []
  • QSAR modeling: Relating this compound's structure to its activity can help predict the activity of similar compounds. [, ]
  • Drug design: Computational tools can be employed to design novel α1-adrenoceptor antagonists based on this compound's structure. []

A: The research highlights that even subtle structural differences, like those between this compound, Yohimbine, and Rauwolscine, can significantly impact their selectivity for α1- vs. α2-adrenoceptors. [, , ] Further research involving systematic modifications to this compound's structure is needed to establish a detailed SAR profile and understand the specific structural features responsible for its pharmacological effects. [, ]

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